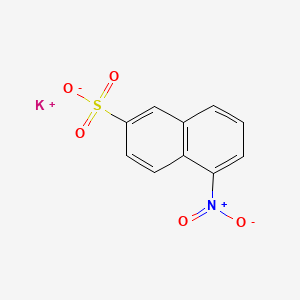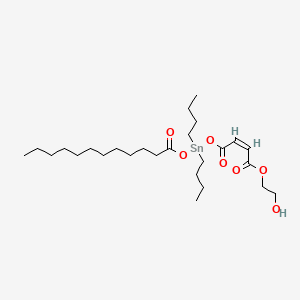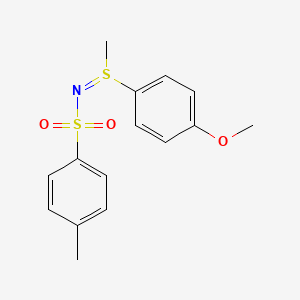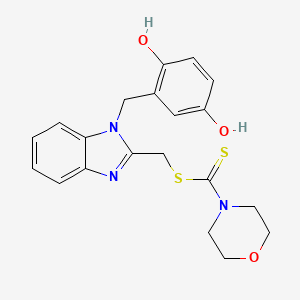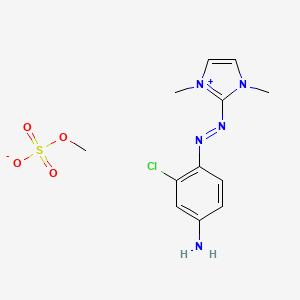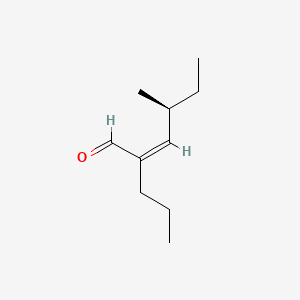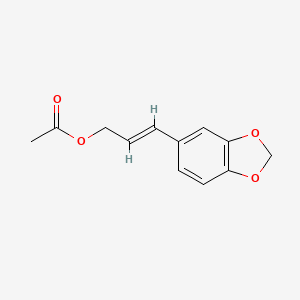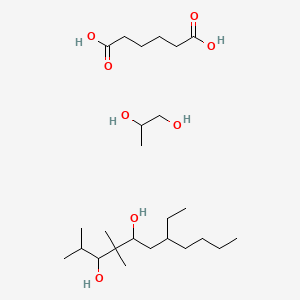
7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol” is a complex organic molecule composed of three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
7-Ethyl-2,4,4-trimethylundecane-3,5-diol
Synthesis: This compound can be synthesized through a multi-step organic synthesis process. The starting material is typically a long-chain alkane, which undergoes a series of reactions including alkylation, oxidation, and reduction to introduce the ethyl and methyl groups and the diol functionality.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.
-
Hexanedioic acid
Reaction Conditions: The oxidation reaction is carried out at elevated temperatures (around 50-70°C) and requires the presence of a strong oxidizing agent like nitric acid.
-
Propane-1,2-diol
Reaction Conditions: The hydration reaction is conducted at high temperatures (around 200°C) and pressures, often in the presence of a catalyst such as sulfuric acid or ion exchange resins.
Industrial Production Methods
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Industrial production involves large-scale organic synthesis with continuous flow reactors to ensure consistent quality and yield.
Hexanedioic acid: Produced on an industrial scale through the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Propane-1,2-diol: Manufactured industrially by the hydration of propylene oxide in large reactors, followed by distillation to obtain high-purity product.
化学反应分析
Types of Reactions
-
Oxidation
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can undergo oxidation to form corresponding ketones or carboxylic acids.
Hexanedioic acid: can be further oxidized to form shorter-chain dicarboxylic acids.
Propane-1,2-diol: can be oxidized to form lactic acid or pyruvic acid.
-
Reduction
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can be reduced to form alkanes.
Hexanedioic acid: can be reduced to form hexanediol.
Propane-1,2-diol: can be reduced to form propanol.
-
Substitution
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can undergo substitution reactions to introduce various functional groups.
Hexanedioic acid: can participate in esterification reactions to form esters.
Propane-1,2-diol: can undergo substitution to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogens, alkyl halides, acid chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids, shorter-chain dicarboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Ethers, esters, halogenated compounds.
科学研究应用
Chemistry
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Used as an intermediate in organic synthesis for the production of complex molecules.
Hexanedioic acid: Utilized in the synthesis of nylon and other polymers.
Propane-1,2-diol: Employed as a solvent and antifreeze agent.
Biology
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Studied for its potential biological activity and interactions with enzymes.
Hexanedioic acid: Investigated for its role in metabolic pathways and as a precursor for bio-based materials.
Propane-1,2-diol: Used in cell culture media and as a cryoprotectant.
Medicine
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Explored for its potential therapeutic properties.
Hexanedioic acid: Examined for its use in drug delivery systems.
Propane-1,2-diol: Commonly used in pharmaceutical formulations as a solvent and stabilizer.
Industry
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Applied in the production of specialty chemicals.
Hexanedioic acid: Widely used in the manufacture of nylon, plastics, and resins.
Propane-1,2-diol: Utilized in the production of antifreeze, cosmetics, and food additives.
作用机制
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Hexanedioic acid: Functions as a precursor in metabolic pathways, contributing to the synthesis of essential biomolecules.
Propane-1,2-diol: Acts as a solvent and stabilizer, enhancing the solubility and stability of active ingredients in formulations.
相似化合物的比较
Similar Compounds
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Similar compounds include other long-chain alkanes with diol functionalities.
Hexanedioic acid: Similar compounds include other dicarboxylic acids such as succinic acid and glutaric acid.
Propane-1,2-diol: Similar compounds include other glycols such as ethylene glycol and butane-1,3-diol.
Uniqueness
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Unique due to its specific alkyl and diol substitution pattern, which imparts distinct chemical and physical properties.
Hexanedioic acid: Unique for its role in the production of nylon and its widespread industrial applications.
Propane-1,2-diol: Unique for its versatility as a solvent, antifreeze agent, and pharmaceutical excipient.
属性
CAS 编号 |
150632-05-6 |
|---|---|
分子式 |
C25H52O8 |
分子量 |
480.7 g/mol |
IUPAC 名称 |
7-ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C16H34O2.C6H10O4.C3H8O2/c1-7-9-10-13(8-2)11-14(17)16(5,6)15(18)12(3)4;7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h12-15,17-18H,7-11H2,1-6H3;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |
InChI 键 |
YKGHLBHBWARESI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC(C(C)(C)C(C(C)C)O)O.CC(CO)O.C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


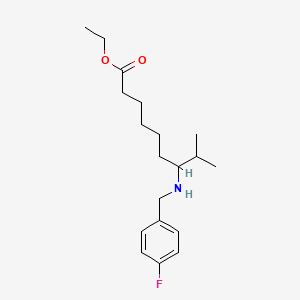
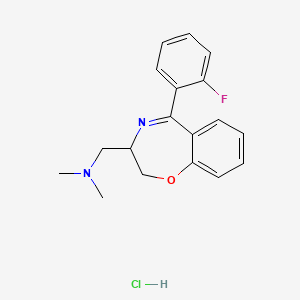
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
